CUG
Description
Properties
IUPAC Name |
2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMXXIAQZWTZLR-WUGLTUCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436082 | |
| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64664-99-9 | |
| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
In Situ Click Chemistry for RNA-Templated Inhibitor Synthesis
Design of Bifunctional Probes for r(CUG)exp Catalysis
The use of in situ click chemistry enables r(this compound)exp to catalyze the synthesis of its own high-affinity inhibitors. This approach employs modular probes functionalized with bioorthogonal reactive groups (e.g., azide and alkyne moieties) that undergo cycloaddition when bound adjacently on r(this compound)exp. For example, compound 6 (N3-2H-K4NMeS-Aak) was synthesized by appending a 2H-K4NMeS scaffold with azide and alkyne modules spaced optimally for r(this compound)exp-mediated ligation. In vitro screening identified a 16.4 Å linker length as ideal for maximizing reaction yield (25% conversion over 24 hours).
Optimization of Reaction Conditions
Key parameters for efficient templated synthesis include:
- RNA concentration : 1 μM r(this compound)12 (a model of r(this compound)exp) in 10 mM Tris-HCl buffer (pH 7.4).
- Probe stoichiometry : Equimolar ratios of azide- and alkyne-functionalized modules (e.g., 2 and 6 ).
- Temperature : 37°C to mimic physiological conditions.
Selectivity was confirmed through control experiments showing <2% product formation in the absence of r(this compound)exp or in the presence of non-target RNAs (e.g., r(GC)8).
Fluorogenic Tetrazine Ligation for Live-Cell Imaging and Inhibition
Development of Tetrazine-Cyclopropane Probes
A fluorogenic strategy employs tetrazine-modified 2 and cyclopropane-functionalized 6 , which react via inverse electron-demand Diels-Alder (IEDDA) upon r(this compound)exp binding. This reaction generates a fluorescent tetramer (7 ) while simultaneously inhibiting RNA-protein interactions. The reaction rate (t1/2 = 1 hour in vitro) represents a 24-fold improvement over traditional azide-alkyne click chemistry.
Cellular Application and Potency
In DM1 patient-derived myoblasts, 7 restored splicing function at 100 pM, a 100-fold increase in potency compared to non-templated inhibitors. Fluorescence microscopy confirmed colocalization of 7 with nuclear r(this compound)exp foci, enabling real-time imaging of RNA in live cells.
Dynamic Combinatorial Chemistry (DCC) for Lead Identification
Resin-Bound Library Synthesis
Dynamic combinatorial libraries (DCLs) were generated by immobilizing hydrazide building blocks on solid-phase resin, allowing reversible exchange in the presence of r(this compound)exp. After equilibration, resin-bound hits were eluted and identified via LC-MS. Lead compound C1 (KD = 0.8 μM) emerged as a potent inhibitor of r(this compound)exp-MBNL1 interactions.
Key Reaction Parameters
Automated Synthesis Platforms for Scalable Production
ChemPU-Enabled Multistep Synthesis
The Chemical Processing Unit (ChemPU) automates multistep synthesis of r(this compound)exp-targeted compounds. For example, a four-step protocol for anticholinergic agent 13 (used in DM1-related neuropathy) achieved 94% average yield across 10 replicates.
Critical Automation Parameters
Chemical Reactions Analysis
Chemical Recognition and Binding Mechanisms
r(CUG)exp forms stable hairpin structures with repeating 5'-CUG-3' motifs, creating binding pockets for small molecules. Key findings include:
Selective binding profiles :
-
Compound 1 (2H-K4NMeS) binds r(this compound)12 and r(this compound)109 with values of 280 nM and 12 nM, respectively .
-
Binding cooperativity differs:
Covalent inhibition :
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Derivative 2 (2H-K4NMeS-CA-biotin) inhibits r(this compound)exp-MBNL1 complexes at 10 nM in cells, outperforming non-covalent analogs .
| Compound | Target RNA | (nM) | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| 1 | r(this compound)12 | 280 | 450 | Non-covalent |
| 1 | r(this compound)109 | 12 | 18 | Non-covalent |
| 2 | r(this compound)109 | N/A | 10 | Covalent |
Data from in vitro binding and cellular assays .
DNA-Encoded Library (DEL) Screening for RNA Binders
A solid-phase DEL enriched with RNA-focused fragments identified novel r(this compound)exp ligands:
Library composition :
-
12,672 compounds synthesized via split-and-pool amide couplings .
-
Building blocks: 24 Fmoc-amino acids (BB1/BB2), 22 nitrogen-rich heterocycles (BB3) .
| Building Block Class | Examples | Count |
|---|---|---|
| Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Lys | 24 |
| Heterocycles | Benzimidazole, Azaindole | 22 |
Key hits :
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Pyridine- and imidazole-containing compounds showed >50% inhibition of r(this compound)exp-MBNL1 binding at 1 µM .
Therapeutic Implications
Targeting r(this compound)exp with small molecules reverses DM1-associated defects:
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Cytoplasmic translocation : Compound binding facilitates nuclear-to-cytoplasmic RNA transport, reducing nuclear toxicity .
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Translational rescue : Inhibitors restore MBNL1 activity, improving splicing in DM1 cell models .
Comparative Analysis of Reaction Strategies
| Strategy | Advantages | Limitations |
|---|---|---|
| Covalent Inhibitors | High potency (IC50 ~10 nM) | Off-target cross-linking risk |
| In Situ Catalysis | RNA-directed synthesis, specificity | Requires pre-functionalized probes |
| DEL Screening | High-throughput, diverse chemical space | Low-resolution binding data |
This synthesis of chemical strategies highlights the potential for precision targeting of RNA repeats in neurodegenerative diseases. Future work may expand these approaches to other RNA-mediated disorders.
Scientific Research Applications
Understanding Myotonic Dystrophy Type 1 (DM1)
Myotonic dystrophy type 1 is a genetic disorder caused by the expansion of CUG repeats in the DMPK gene. The expanded this compound repeats lead to the sequestration of RNA-binding proteins, notably muscleblind-like proteins (MBNL), which disrupts normal splicing and results in various clinical manifestations including muscle weakness and myotonia.
Case Study: MBNL Protein Interaction
A study utilized single-molecule approaches to investigate the binding interactions between MBNL1 and this compound repeats, demonstrating that expanded this compound sequences inhibit MBNL1 function, contributing to disease pathology. This research underscores the potential of targeting these interactions for therapeutic purposes .
Small Molecule Drugs
Recent advancements have led to the development of small molecules that specifically target expanded this compound repeats. One promising candidate is Cugamycin , which selectively binds to toxic RNA associated with DM1, potentially reversing the deleterious effects of expanded this compound repeats .
Table 1: Summary of Small Molecule Drugs Targeting this compound Repeats
| Drug Name | Mechanism of Action | Targeted Condition | Reference |
|---|---|---|---|
| Cugamycin | Binds selectively to expanded this compound repeats | Myotonic Dystrophy | |
| Ligand 1 | Disrupts MBNL1-CUG complex | Myotonic Dystrophy |
Gene Therapy Approaches
Gene therapy strategies are being explored to address the underlying genetic causes of DM1. Techniques such as CRISPR/Cas9 are being investigated for their potential to edit or silence the genes responsible for producing toxic this compound repeat RNA .
Molecular Biology Research
The study of this compound sequences has significant implications in molecular biology, particularly in understanding RNA structure and function.
Structural Insights
Research has provided detailed structural analyses of this compound-containing RNA sequences, revealing unique hydrogen-bonding patterns and potential ligand-binding sites. For instance, a study characterized the structural motifs formed by this compound repeats, highlighting their stability and interactions with small molecules .
Table 2: Structural Properties of this compound Repeats
Implications for Future Research
The applications of this compound extend beyond DM1; they encompass broader implications in understanding RNA biology and developing targeted therapies for other genetic disorders. The ongoing research into small molecules and gene editing techniques offers hope for effective treatments.
Mechanism of Action
The mechanism of action of CUG sequences involves their ability to bind to specific proteins and other molecules within the cell. In the context of myotonic dystrophy, the expanded this compound repeats bind to muscleblind-like proteins, sequestering them and preventing them from performing their normal functions. This sequestration leads to various cellular dysfunctions, including altered RNA splicing and impaired muscle function .
Comparison with Similar Compounds
Key Findings :
- Potency : Compounds like 3-3 and 4-4 exhibit low μM inhibitory constants (Ki), outperforming pentamidine (3.8 mM) .
- Structural Specificity : Compound 3 forms extensive interactions (stacking + hydrogen bonds) with this compound repeats, enhancing stability compared to compounds 1 and 2 .
- Dimerization : DDAP, a dimeric phenanthroline derivative, shows improved splicing rescue in vivo by competing with MBNL1 .
Functional Efficacy in Disease Models
- In Vitro: Compounds 1-2 and 2-5 normalized MBNL1-dependent splicing in DM1 patient-derived myoblasts and improved locomotion in Drosophila models .
- In Vivo : DDAP partially rescued splicing defects in DM1 mice but required higher concentrations than in vitro systems, highlighting delivery challenges .
- Specificity: Second-generation binders (e.g., 24, 25) showed enhanced selectivity for this compound repeats over non-target RNAs (e.g., HIV FSS RNA) .
Limitations and Challenges
- Partial Inhibition : Even high-affinity compounds (e.g., 3-3) achieve only ~50% inhibition of MBNL1-CUG binding due to RNA’s repetitive nature .
- Off-Target Effects : Compound 1 reduced DMPK mRNA levels, complicating its therapeutic use .
- Delivery : Systemic delivery and blood-brain barrier penetration remain hurdles for CNS-targeted therapies .
Biological Activity
The compound "CUG" refers to a trinucleotide repeat sequence that plays a significant role in the pathogenesis of myotonic dystrophy type 1 (DM1). This condition is characterized by the expansion of this compound repeats in the DMPK gene, leading to the sequestration of muscleblind-like 1 (MBNL1) proteins, which are crucial for RNA splicing. The biological activity of this compound and its interactions with various compounds have been extensively studied, revealing potential therapeutic avenues for DM1.
This compound repeats can bind to specific ligands, including small molecules and peptides, which can modulate their biological activity. The binding of these compounds can restore normal splicing processes by displacing MBNL1 from the toxic this compound RNA complexes. This mechanism is critical in developing therapies aimed at alleviating symptoms associated with DM1.
Case Studies and Experimental Evidence
-
Small Molecule Inhibitors :
- Research has shown that certain small molecules can selectively bind to this compound repeats, effectively inhibiting their interaction with MBNL1. For instance, a study demonstrated that a dimeric ligand could bind to this compound repeats with significantly higher affinity than previous compounds, disrupting the MBNL1-CUG interaction and restoring normal splicing in cell models .
- Peptide Ligands :
- Fluorescent Probes :
Table 1: Summary of Compounds Targeting this compound Repeats
| Compound Type | Name | Binding Affinity | Effect on MBNL1 | Model Used |
|---|---|---|---|---|
| Small Molecule | Dimeric Ligand | High | Restores function | DM1 Cell Models |
| Peptide | d-Hexapeptide | Moderate | Increases expression | Drosophila Model |
| Fluorescent Probe | r(this compound) exp Probe | N/A | Visualizes RNA | Live Cell Imaging |
Q & A
Basic Research Questions
Q. How to formulate a robust research question for studying CUG repeat RNA interactions with proteins like MBNL1?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and impact. For example:
- Feasibility: Ensure access to single-molecule imaging tools (e.g., TIRFM) .
- Novelty: Explore understudied aspects like ligand co-binding effects on RNA-protein kinetics .
- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies:
- Intervention: Small-molecule inhibitors targeting (this compound)ₙ repeats.
- Outcome: Quantify changes in binding affinity (e.g., K values) .
Q. What strategies optimize literature reviews for this compound-related molecular studies?
- Methodological Answer :
- Use Google Scholar with advanced operators:
intitle:"this compound repeat" AND "MBNL1"to narrow results .- Prioritize papers citing foundational techniques (e.g., single-molecule fluorescence ).
Q. How to design a basic experimental protocol for analyzing this compound-MBNL1 interactions?
- Methodological Answer :
- Step 1 : Prepare Cy3-labeled MBNL1 and Cy5-tagged (this compound)₄ RNA .
- Step 2 : Use TIRFM (Total Internal Reflection Fluorescence Microscopy) to monitor binding kinetics in real-time (100 ms resolution) .
- Step 3 : Calculate apparent koff rates under varying ligand concentrations .
Advanced Research Questions
Q. How to resolve contradictions in reported inhibition constants (K) for this compound-MBNL1 interactions?
- Methodological Answer :
- Factor 1 : Experimental conditions (e.g., presence of tRNA alters RNA folding ).
- Factor 2 : Ligand binding modes (e.g., non-competitive inhibition vs. co-binding ).
- Table 1 : Example K values from replicate experiments :
| Ligand | K (nM) ± SD | Notes |
|---|---|---|
| 1 | 120 ± 15 | U–U mismatch target |
| 2 | 90 ± 10 | GC-specific binding |
Q. What advanced techniques validate real-time RNA-protein interaction dynamics?
- Methodological Answer :
- Technique : Single-molecule dwell-time analysis via TIRFM .
- Procedure:
Incubate Cy3-MBNL1 with ligand for equilibrium binding .
Record binding events under green laser (532 nm) with 100 ms resolution .
Fit dwell-time distributions to kinetic models (e.g., double exponential decay ).
- Outcome : Identify ligand-induced changes in koff for mechanistic insights .
Q. How to manage datasets from this compound inhibition studies for reproducibility?
- Methodological Answer :
- Data Collection : Use structured repositories for raw microscopy data and annotated scripts .
- Ethical Compliance : Adhere to institutional guidelines for data authenticity and repeatability .
- Collaboration : Request proprietary datasets via formal proposals (e.g., Cambridge English guidelines: Include supervisor endorsement and methodology outlines ).
Cross-Cutting Methodological Guidance
- Avoiding Pitfalls :
- Common Error : Overlooking background tRNA in RNA interaction assays, which skews K values .
- Solution : Include control experiments with and without tRNA .
- Resource Acquisition :
- Submit data requests with:
Theoretical background (200 words max).
Analytical approach (200 words max) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
